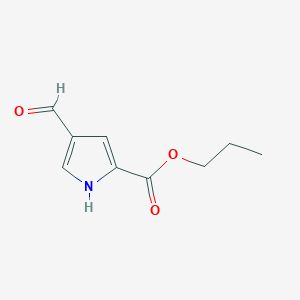

Propyl 4-formyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 4-formyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a propyl ester group at the 2-position, a formyl group at the 4-position, and a carboxylate group at the 1-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Another method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride in water . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and environmentally friendly solvents is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Propyl 4-carboxy-1H-pyrrole-2-carboxylate.

Reduction: Propyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Propyl 4-formyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Propyl 4-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Pyrrole-2-carboxaldehyde: Lacks the propyl ester group and has different reactivity and biological properties.

Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group, leading to differences in solubility and reactivity.

Pyrrolidine: A saturated analog of pyrrole with different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Propyl 4-formyl-1H-pyrrole-2-carboxylate is a member of the pyrrole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This compound features a pyrrole ring, which is known for its role in various natural products with significant biological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological activity:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Formyl Group : Enhances reactivity and potential interactions with biological targets.

- Carboxylate Group : Contributes to solubility and interaction with biomolecules.

The molecular formula is C9H11N1O3 with a molecular weight of approximately 181.19 g/mol.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrrole compounds have shown effectiveness against various bacteria and fungi. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

- Antimalarial Potential : Some pyrrole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. These compounds have shown efficacy in both blood and liver stages of Plasmodium parasites, indicating their potential for prophylactic use .

- Anticancer Properties : Studies suggest that certain pyrrole derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Membrane Disruption : Pyrroles may act by disrupting bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Compounds targeting DHODH can inhibit the growth of malaria parasites by blocking essential metabolic pathways .

- Protonophoric Activity : Certain studies suggest that pyrroles may act as protonophores, altering membrane potential and disrupting cellular homeostasis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrole derivatives:

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

propyl 4-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-2-3-13-9(12)8-4-7(6-11)5-10-8/h4-6,10H,2-3H2,1H3 |

InChI Key |

SFGCMQLRCJYMDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=CN1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.